molecular formula C19H14N4OS2 B3221973 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1209967-65-6

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B3221973
CAS No.: 1209967-65-6
M. Wt: 378.5
InChI Key: YSWAOTYOFSYJRF-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H14N4OS2 and its molecular weight is 378.5. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions . The most active derivative of this compound, carrying a 4-nitro phenyl moiety, displayed significant activity against Mycobacterium tuberculosis .

Cellular Effects

The compound influences cell function by exerting its effects at the molecular level . It has been observed to have significant activity against Mycobacterium tuberculosis, suggesting that it may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking and dynamics studies were carried out for the most active compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex .

Temporal Effects in Laboratory Settings

The compound has shown significant activity against Mycobacterium tuberculosis, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of the compound at different dosages in animal models are yet to be studied. Given its significant activity against Mycobacterium tuberculosis, it is likely that the compound may have threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Given its significant activity against Mycobacterium tuberculosis, it is likely that the compound interacts with various enzymes or cofactors .

Transport and Distribution

Given its significant activity against Mycobacterium tuberculosis, it is likely that the compound interacts with various transporters or binding proteins .

Subcellular Localization

Given its significant activity against Mycobacterium tuberculosis, it is likely that the compound is directed to specific compartments or organelles .

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-18(13-3-6-15-17(9-13)26-11-20-15)21-14-4-1-12(2-5-14)16-10-23-7-8-25-19(23)22-16/h1-6,9-11H,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWAOTYOFSYJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide
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N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide
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N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide
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N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide
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N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide
Reactant of Route 6
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N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide

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